

# UNC569 competitive ATP-binding site validation

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** **unc569**

Cat. No.: S548424

Get Quote

## UNC569: Mechanism and Key Data

**UNC569** is characterized as a potent, reversible, and **ATP-competitive small-molecule inhibitor** of the Mer kinase [1] [2] [3]. The table below summarizes its core biochemical and functional properties:

Property	Description / Value
Target	Mer receptor tyrosine kinase (MerTK) [1] [4]
Mechanism	ATP-competitive and reversible [2] [3]
Biochemical IC <sub>50</sub>	2.9 nM (Mer); 37 nM (Axl); 48 nM (Tyro3) [1]
Cellular Functional Impact	Reduces Mer phosphorylation and downstream ERK1/2 & AKT signaling; reduces proliferation/survival; decreases colony formation; increases chemo-sensitivity [1] [4]
In Vivo Efficacy	>50% reduction in tumor burden in a zebrafish T-ALL model [1] [4]

## Comparison with Other Mer Inhibitors

The available literature allows for a direct comparison between **UNC569** and another early-generation inhibitor, UNC1666.

Inhibitor	Core Scaffold	Primary Target(s)	Mer IC <sub>50</sub> / K <sub>i</sub>	Key Characteristics & Experimental Use
UNC569	Pyrazolopyrimidine [1]	Mer (and Axl, Tyro3 at higher conc.) [1]	IC <sub>50</sub> : <b>2.9 nM</b> [1]	First-in-class Mer inhibitor; used as a <b>tool compound</b> in vitro and in vivo to probe Mer biology [1] [3].
UNC1666	Pyrrolopyrimidine [5]	<b>Dual Mer/Flt3</b> [5]	IC <sub>50</sub> : 0.55 nM; K <sub>i</sub> : <b>0.16 nM</b> [5]	Novel analog with improved solubility; designed for efficacy in <b>Flt3-ITD mutated AML</b> models [5].

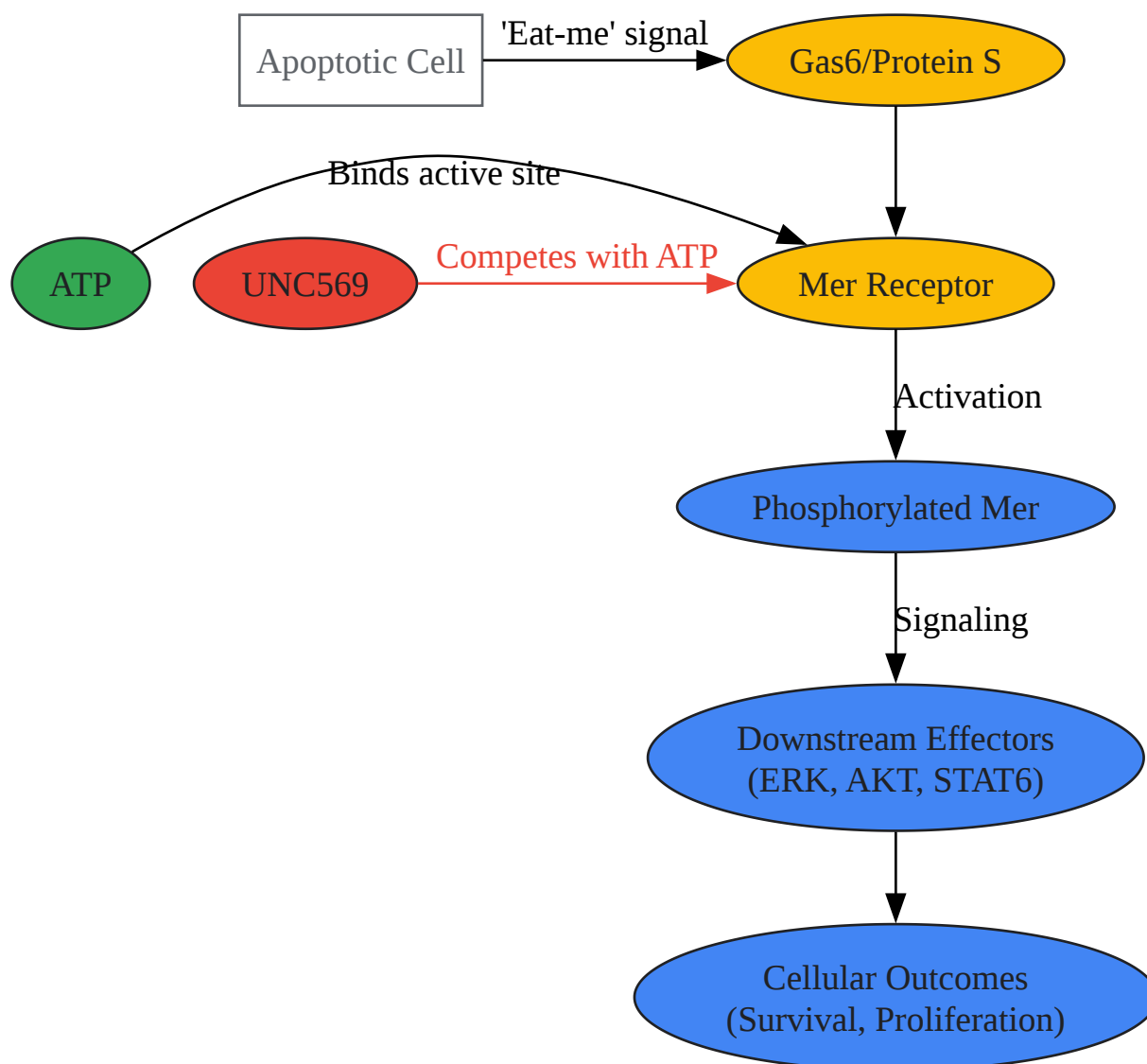
## Experimental Validation of ATP-Competitive Mechanism

The key experiments that validate **UNC569**'s action as an ATP-competitive inhibitor include:

- **In Vitro Kinase Assays:** The foundational data comes from biochemical assays that directly measure the inhibition of purified Mer kinase activity. The low nanomolar IC<sub>50</sub> value of 2.9 nM was determined in these assays, establishing its potency [1].
- **Cellular Phosphorylation Analysis:** In cell lines (e.g., Jurkat T-ALL, 697 B-ALL), treatment with **UNC569** led to a dose-dependent reduction in Mer autophosphorylation and phosphorylation of its downstream effectors ERK1/2 and AKT. This confirms that the inhibitor engages with its target in a cellular context and blocks its signaling pathway [1] [4].
- **Functional Cellular Assays:** Proof of mechanism is further strengthened by functional outcomes, including reduced cell proliferation/survival in liquid culture and decreased colony formation in methylcellulose, which are consistent with the inhibition of pro-survival Mer signaling [1].
- **In Vivo Pharmacological Use:** **UNC569**'s activity is validated in model organisms. In a *MYC* transgenic zebrafish model of T-ALL, treatment with **UNC569** (4 μM for two weeks) resulted in a significant reduction of tumor burden compared to vehicle-treated fish, demonstrating its efficacy in a complex biological system [1] [4]. More recently, it has been used in research on spinal cord injury to specifically inhibit MerTK in microglial cells [3].

## Mer Signaling Pathway and **UNC569** Inhibition

The following diagram illustrates the Mer signaling pathway and the point where **UNC569** acts.



[Click to download full resolution via product page](#)

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. UNC569, a novel small molecule Mer inhibitor with efficacy ... [pmc.ncbi.nlm.nih.gov]
2. UNC569 | Mer Inhibitor | Axon 2086 [axonmedchem.com]

3. Analysis of gene expression in microglial apoptotic cell ... [spandidos-publications.com]
4. UNC569, a Novel Small-Molecule Mer Inhibitor With ... - PubMed [pubmed.ncbi.nlm.nih.gov]
5. Efficacy of a Mer and Flt3 tyrosine kinase small molecule ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [UNC569 competitive ATP-binding site validation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548424#unc569-competitive-atp-binding-site-validation>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)